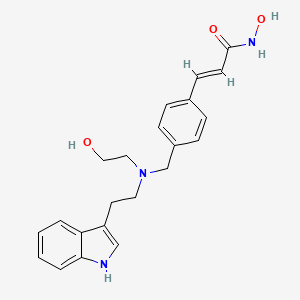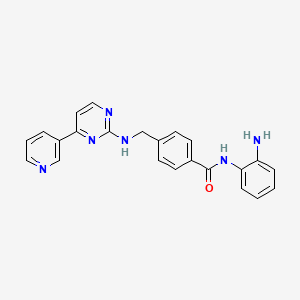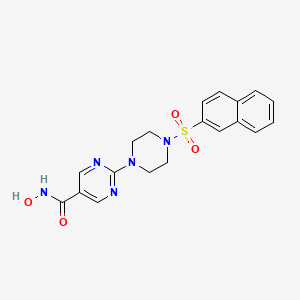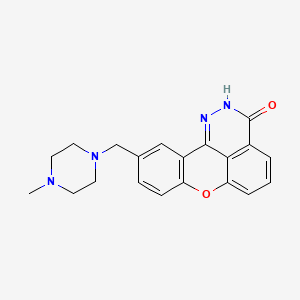
10-((4-Methylpiperazin-1-yl)methyl)chromeno(4,3,2-de)phthalazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GPI-15427 is a novel poly(ADP-ribose) polymerase-1 inhibitor. Poly(ADP-ribose) polymerase-1 is an enzyme involved in DNA repair processes. GPI-15427 has shown significant potential in enhancing the efficacy of various cancer treatments, including chemotherapy and radiotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GPI-15427 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of GPI-15427 follows similar synthetic routes as laboratory-scale synthesis but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
GPI-15427 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
GPI-15427 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA repair mechanisms and enzyme inhibition.
Biology: Investigated for its role in cellular processes and DNA damage response.
Medicine: Explored as a potential therapeutic agent for enhancing the efficacy of cancer treatments, such as chemotherapy and radiotherapy.
Industry: Utilized in the development of new drugs and therapeutic strategies
Wirkmechanismus
GPI-15427 exerts its effects by inhibiting the activity of poly(ADP-ribose) polymerase-1. This enzyme plays a crucial role in the repair of DNA damage. By inhibiting poly(ADP-ribose) polymerase-1, GPI-15427 prevents the repair of DNA damage in cancer cells, thereby enhancing the efficacy of DNA-damaging agents like chemotherapy and radiotherapy. The molecular targets and pathways involved include the DNA damage response pathway and various signaling cascades related to cell survival and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaparib: Another poly(ADP-ribose) polymerase-1 inhibitor used in cancer therapy.
Rucaparib: Similar to olaparib, used for treating specific types of cancer.
Niraparib: Another poly(ADP-ribose) polymerase-1 inhibitor with applications in cancer treatment
Uniqueness
GPI-15427 is unique in its ability to cross the blood-brain barrier, making it particularly effective in treating cancers located in the central nervous system. Additionally, it has shown significant potential in enhancing the efficacy of both chemotherapy and radiotherapy, making it a versatile and valuable compound in cancer treatment .
Eigenschaften
CAS-Nummer |
805242-85-7 |
|---|---|
Molekularformel |
C20H20N4O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-[(4-methylpiperazin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one |
InChI |
InChI=1S/C20H20N4O2/c1-23-7-9-24(10-8-23)12-13-5-6-16-15(11-13)19-18-14(20(25)22-21-19)3-2-4-17(18)26-16/h2-6,11H,7-10,12H2,1H3,(H,22,25) |
InChI-Schlüssel |
DZRLVSOGARUEGQ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O |
Kanonische SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O |
Aussehen |
Solid powder |
Reinheit |
>98% |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GPI 15427 GPI-15427 GPI15427 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B1684123.png)
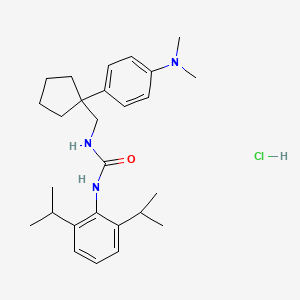


![3-[2,4-Diethyl-5-[(Z)-[2-oxo-5-(phenylsulfamoyl)-1H-indol-3-ylidene]methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1684128.png)
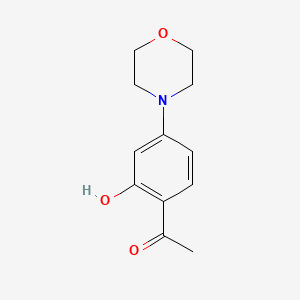
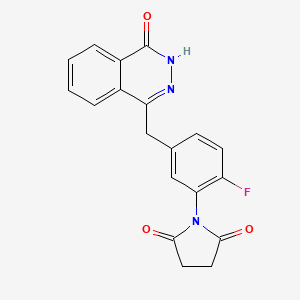
![2-(Morpholin-4-yl)-benzo[h]chromen-4-one](/img/structure/B1684131.png)
![2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1684133.png)

![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)
